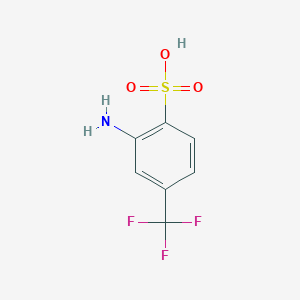

2-amino-4-(trifluoromethyl)benzenesulfonic acid

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIOGENQCVAALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164752 | |

| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-44-6 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1513-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-α,α,α-trifluorotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid

Introduction: The Strategic Importance of 2-amino-4-(trifluoromethyl)benzenesulfonic acid

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an amino group, a sulfonic acid moiety, and a trifluoromethyl group, makes it a versatile building block for a range of complex molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides a detailed exploration of the synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and practical considerations for its preparation.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection strategies involve the sequential introduction of the three key functional groups: the amino, trifluoromethyl, and sulfonic acid moieties. The order of these introductions is critical to achieving a successful and efficient synthesis.

A common and effective strategy commences with a commercially available trifluoromethyl-substituted benzene derivative, followed by the introduction of the amino and sulfonic acid groups. 3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, serves as an excellent starting material for this purpose.[2][3]

Synthetic Pathway from 3-(Trifluoromethyl)aniline

The most direct and widely employed route for the synthesis of this compound involves the sulfonation of 3-(trifluoromethyl)aniline. This electrophilic aromatic substitution reaction is governed by the directing effects of the amino and trifluoromethyl groups already present on the benzene ring.

Understanding the Directing Effects

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating and meta-directing group due to its potent electron-withdrawing inductive effect.

In the case of 3-(trifluoromethyl)aniline, the incoming electrophile (the sulfonating agent) will be directed to the positions ortho and para to the strongly activating amino group. The positions ortho to the amino group are C2 and C6, while the position para is C4. The C4 position is also meta to the trifluoromethyl group, which is electronically favorable. The C2 position is ortho to both the amino and trifluoromethyl groups, and steric hindrance may play a role in substitution at this position. The C6 position is ortho to the amino group and meta to the trifluoromethyl group.

The sulfonation of 3-(trifluoromethyl)aniline is expected to yield a mixture of isomers, with the major product being the desired this compound, where sulfonation has occurred at the position para to the amino group.

Experimental Protocol: Sulfonation of 3-(Trifluoromethyl)aniline

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-(Trifluoromethyl)aniline

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Ice

-

Water (deionized)

-

Sodium chloride

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.

-

Addition of Starting Material: Slowly add 3-(trifluoromethyl)aniline dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Addition of Oleum: Once the addition of the aniline is complete, slowly add fuming sulfuric acid (oleum) to the reaction mixture via a dropping funnel. Continue to maintain the temperature below 10 °C.

-

Reaction: After the addition of oleum is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 90-100 °C and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quenching: After the reaction is deemed complete, carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining acid. Subsequently, wash with a saturated sodium chloride solution to aid in the removal of water.

-

Drying: Dry the isolated solid in a vacuum oven at a moderate temperature to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of higher purity.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Typical Value |

| Molar Ratio (Aniline:H₂SO₄:SO₃) | 1 : 3-5 : 1-1.5 |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 4-8 hours |

| Crude Yield | 70-85% |

| Purity (after recrystallization) | >98% |

Alternative Synthetic Approaches

While the direct sulfonation of 3-(trifluoromethyl)aniline is a primary method, other synthetic strategies can be employed. One such alternative involves the nitration of trifluorotoluene, followed by reduction of the nitro group to an amine, and subsequent sulfonation.[1] This multi-step process offers the potential for greater control over isomer formation but at the cost of a longer synthetic sequence.

Diagram of the Alternative Synthetic Pathway:

Caption: An alternative multi-step synthesis of this compound.

Applications in Drug Development and Beyond

The title compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structural motifs are found in molecules targeting a range of therapeutic areas. Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, such as herbicides and pesticides, and as a component in the synthesis of specialty dyes and pigments.[1]

Conclusion

The synthesis of this compound is a well-established process, with the direct sulfonation of 3-(trifluoromethyl)aniline being the most efficient and commonly used method. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate work-up and purification procedures are essential for obtaining a high yield of the desired product with excellent purity. The versatility of this compound as a synthetic building block ensures its continued importance in the fields of medicinal chemistry and materials science.

References

-

PrepChem.com. Synthesis of 3-aminobenzotrifluoride. [Link]

Sources

physicochemical properties of 2-amino-4-(trifluoromethyl)benzenesulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid

Introduction: A Keystone Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers and process chemists. Its unique molecular architecture, featuring a nucleophilic amino group, a strongly acidic sulfonic acid moiety, and an electron-withdrawing trifluoromethyl group, imparts a distinct electronic profile and versatile reactivity.[1] This trifecta of functional groups makes it an indispensable intermediate in a variety of advanced applications, from pharmaceuticals and agrochemicals to specialized dyes and pigments.[1]

The presence of the trifluoromethyl (-CF₃) group is particularly noteworthy. In the context of drug development, this moiety is a powerful tool for medicinal chemists. It can significantly enhance critical pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately improving the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[1][2] Understanding the fundamental physicochemical properties of this compound is, therefore, paramount for its effective application and for the rational design of novel molecules. This guide provides a detailed examination of these core properties, the experimental rationale for their determination, and their direct implications for research and development.

Core Physicochemical Data at a Glance

A summary of the essential is presented below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 1513-44-6 | [3] |

| Molecular Formula | C₇H₆F₃NO₃S | [3] |

| Molecular Weight | 241.19 g/mol | [1][3] |

| Melting Point | 333-334 °C (decomposes) | [3] |

| Density | 1.629 g/cm³ | [3] |

| Acidity (pKa) | ~1.5 (Estimated) | [1] |

| Lipophilicity (XLogP3) | 3.196 | [3] |

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Identity

The foundation of the compound's properties lies in its structure. It is systematically named this compound according to IUPAC nomenclature.[1]

Caption: 2D structure of this compound.

The molecule's reactivity is governed by the interplay between the electron-donating amino group and the powerfully electron-withdrawing trifluoromethyl and sulfonic acid groups. This electronic push-pull system influences its role in chemical transformations.

Acidity (pKa)

The sulfonic acid group (-SO₃H) is inherently a strong acid. Its acidity is further amplified by the inductive electron-withdrawing effect of the trifluoromethyl group on the benzene ring. This effect stabilizes the resulting sulfonate conjugate base, shifting the equilibrium towards dissociation.

Causality: The -CF₃ group enhances the acidity of the sulfonic acid to a greater extent than a simple benzenesulfonic acid (pKa ≈ -2.8 to -6.5).[1][4][5] This increased acidity makes the compound an effective proton source in acid-catalyzed reactions, with studies on similar structures suggesting a pKa value around 1.5, significantly improving protonation efficiency in reactions like biofuel synthesis.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination

A self-validating system for pKa measurement involves titration with a standardized base while monitoring the pH.

-

Preparation: A precise weight of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.

-

Data Logging: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. The first derivative of the curve can be used to accurately locate the equivalence point.

Solubility Profile

The solubility of this compound is a balance of competing structural features. The ionic sulfonic acid and polar amino groups promote solubility in polar solvents, whereas the trifluoromethyl group and the benzene ring are lipophilic, reducing aqueous solubility.[1] Generally, it is soluble in water and alcohols but insoluble in nonpolar organic solvents like diethyl ether.[5]

Experimental Workflow: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard protocol for determining the solubility of a compound, providing a trustworthy measure of its saturation point in a given solvent.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for accurate solubility measurement.

-

Constant Temperature Agitation: Guarantees that the system reaches thermodynamic equilibrium, preventing supersaturation or under-saturation.

-

Clear Supernatant: Filtration or centrifugation is critical to ensure that only the dissolved solute is measured, avoiding artificially high readings from suspended particles.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one and is a key predictor of membrane permeability and bioavailability.[2] The trifluoromethyl group is a well-known lipophilicity enhancer.[1][2] The computed XLogP3 value for this compound is 3.196, indicating a significant degree of lipophilicity.[3]

This property is crucial for its application in pharmaceuticals, as enhanced lipophilicity allows the molecule to more effectively cross biological membranes and reach its target site of action.[1]

Applications Driven by Physicochemical Properties

The distinct properties of this compound make it a valuable precursor in several industries.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a critical intermediate for constructing complex molecules.[1] The sulfonic acid group can be readily converted into a sulfonamide, a privileged functional group in many drugs.[1] The trifluoromethyl group enhances the biological activity and metabolic stability of the final product, a strategy successfully employed in the synthesis of novel anticancer agents and potent herbicides.[1]

-

Azo Dyes and Pigments: In the dye industry, it is used as a key building block for azo dyes. The functional groups contribute to enhanced color fastness, solubility, and unique chromatic properties of the final pigments.[1]

-

Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of various substances, including metal ions, with which it can form stable complexes.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecule whose physicochemical properties are finely tuned by its unique combination of functional groups. Its strong acidity, balanced solubility, and significant lipophilicity—driven largely by the trifluoromethyl group—make it a versatile and powerful tool for researchers in drug discovery, materials science, and agrochemical development. A thorough understanding of these core properties, grounded in robust experimental validation, is essential for unlocking its full potential in creating next-generation functional molecules.

References

- This compound | 1513-44-6 | Benchchem. (n.d.).

- Benzenesulfonic acid,2-amino-4-(trifluoromethyl) - Echemi. (n.d.).

- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- Benzenesulfonic acid - Wikipedia. (n.d.).

Sources

2-amino-4-(trifluoromethyl)benzenesulfonic acid CAS number 1513-44-6

An In-Depth Technical Guide to 2-amino-4-(trifluoromethyl)benzenesulfonic Acid (CAS 1513-44-6): A Keystone Building Block in Modern Chemistry

Introduction

This compound, registered under CAS number 1513-44-6, is a highly functionalized aromatic compound of significant interest to the scientific community. Its unique molecular architecture, featuring an amine, a sulfonic acid, and a trifluoromethyl group, makes it a versatile and valuable building block in various fields, most notably in pharmaceutical and agrochemical research.[1] The interplay between the electron-donating amino group and the two powerful electron-withdrawing groups (trifluoromethyl and sulfonic acid) creates a distinct electronic profile that dictates its reactivity and utility.[1]

The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry.[2][3] Its incorporation into drug candidates is a well-established strategy for enhancing crucial properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][4] This is achieved by blocking metabolic hotspots, deactivating aromatic rings to reduce metabolism, and improving membrane permeability.[2][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on the causal relationships behind its chemical behavior and the practical insights required for its effective use in a laboratory setting.

Part 1: Physicochemical Properties and Spectroscopic Profile

The intrinsic properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems.

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1513-44-6 | [6] |

| Molecular Formula | C₇H₆F₃NO₃S | [6] |

| Molecular Weight | 241.19 g/mol | [6] |

| Synonyms | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | [6][7] |

| SMILES | O=S(C1=CC=C(C(F)(F)F)C=C1N)(O)=O | [6] |

| InChI Key | LHIOGENQCVAALC-UHFFFAOYSA-N | [1] |

The Decisive Role of the Trifluoromethyl Group

The -CF3 group is the compound's most defining feature from a medicinal chemistry perspective. Unlike a simple methyl group, its properties are transformative:

-

Electronic Effect : The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. This significantly lowers the basicity of the adjacent amino group and influences the acidity of the sulfonic acid moiety.[2][5]

-

Lipophilicity : The -CF3 group substantially increases the lipophilicity of the molecule. This enhancement can improve a drug candidate's ability to cross biological membranes, which is a critical factor for absorption and distribution in the body.[1][4]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, especially in the form of a -CF3 group, can protect an aromatic ring or an adjacent functional group from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][4]

-

Binding Interactions : The -CF3 group can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and efficacy of a drug candidate.[2]

Spectroscopic Characterization Protocol

Accurate characterization is essential for verifying the identity and purity of the compound. The following methodologies are standard for this purpose.

Objective : To confirm the chemical structure of this compound.

Methodologies :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Analysis should reveal distinct signals in the aromatic region corresponding to the protons on the benzene ring. The integration and splitting patterns will confirm their relative positions.

-

¹³C NMR : Will show characteristic peaks for the aromatic carbons, with the carbon attached to the -CF3 group exhibiting a distinct quartet due to C-F coupling.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. A sharp singlet is expected, confirming the presence and chemical environment of the -CF3 group.[1][8]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

The spectrum should display strong S=O stretching vibrations, typically found near 1180 cm⁻¹ and 1120 cm⁻¹, which are characteristic of the sulfonic acid group.[1] N-H stretching bands for the primary amine will also be present.

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :

-

This technique is used to assess purity and confirm the molecular weight. A reverse-phase C18 column is typically effective.[1] The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.

-

Part 2: Synthesis and Reactivity

General Synthesis Workflow

A common and logical synthetic route to this compound starts from the commercially available 4-(trifluoromethyl)aniline or a related precursor. A generalized, industrially relevant approach involves direct sulfonation.

Caption: Key reaction pathways of the title compound.

-

Sulfonamide Formation : This is arguably its most important reaction in drug discovery. The sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅), which is then reacted with a primary or secondary amine to form a sulfonamide linkage, a common pharmacophore in many drugs. [1]2. Diazotization : The primary amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used to synthesize azo dyes or be replaced by various other functional groups via Sandmeyer-type reactions. [1]3. Other Reactions : The compound can also undergo oxidation or reduction, modifying the existing functional groups to create further derivatives. [1]

Part 3: Core Applications in Research and Development

Pharmaceutical Intermediates

The primary application of this compound is as a critical intermediate in the synthesis of pharmaceuticals. [1]Its structure is a precursor to molecules that are designed to inhibit specific enzymes or modulate receptors.

Case Study: Synthesis of Celecoxib Analogs

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [5][9]Its structure features a trifluoromethyl group and a sulfonamide moiety. Many research programs have focused on synthesizing analogs of celecoxib to improve its efficacy, selectivity, or pharmacokinetic profile, or to develop dual-inhibitors targeting other enzymes like 5-lipoxygenase (5-LOX). [10][11][12] Trifluoromethylated aniline sulfonamides, directly derivable from the title compound, are essential starting materials for constructing the pyrazole core of these analogs. [9][13]

Caption: Generalized workflow for synthesizing Celecoxib analogs.

Other Industrial Applications

-

Agrochemicals : The structural motifs present in this compound are utilized in the development of modern herbicides and pesticides, where features like metabolic stability and target affinity are equally crucial. [1]* Dyes and Pigments : As an intermediate for azo dyes, it contributes to creating products with enhanced color fastness, solubility, and unique chromatic properties. [1]* Analytical Chemistry : It can be employed as a reagent for the detection and quantification of various substances. [1]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring safety.

| Hazard Information | Precautionary Measures |

| Classification | Likely classified as corrosive and an eye/skin irritant based on the properties of sulfonic acids. [14][15] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. [14] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Do not breathe dust. Wash hands thoroughly after handling. [14] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [15] |

| First Aid (Skin) | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. [14] |

| Storage | Store locked up in a cool, dry place. Keep container tightly sealed. Recommended storage temperature is 2-8°C. [6] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The precise arrangement of its three functional groups provides a robust platform for synthesizing complex molecules with tailored properties. Its significance is most profound in medicinal chemistry, where the trifluoromethyl group imparts advantageous characteristics that are highly sought after in modern drug discovery. [16]For researchers and developers, a thorough understanding of this compound's synthesis, reactivity, and application is essential for leveraging its full potential to create novel pharmaceuticals, advanced materials, and effective agrochemicals.

References

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Benchchem. This compound | 1513-44-6.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Wikipedia. Trifluoromethyl group.

- Tocris Bioscience. The Role of Trifluoromethyl Groups in Modern Drug Design.

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.

- MDPI. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- ACS Publications. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.

- Sigma-Aldrich. This compound AldrichCPR.

- Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.

- ChemScene. 1513-44-6 | 2-Amino-4-(trifluoromethyl)benzene-1-sulfonic acid.

- BLD Pharm. 1513-44-6|this compound.

- ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review.

- Fisher Scientific. SAFETY DATA SHEET.

- BLD Pharm. 109787-11-3|4-(Trifluoromethyl)benzenesulfonic acid.

- Supporting Information.

- Chemisphere UK. SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking.

- MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages.

- Drugfuture.com. This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. This compound [drugfuture.com]

- 8. rsc.org [rsc.org]

- 9. zenodo.org [zenodo.org]

- 10. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. chemisphereuk.com [chemisphereuk.com]

- 16. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid

This guide provides a comprehensive examination of the molecular structure, properties, and strategic importance of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay of its functional groups, which dictates its reactivity, physicochemical characteristics, and utility as a premier building block in modern chemical synthesis. We will explore its structural features through spectroscopic and computational lenses, providing both theoretical grounding and practical, field-proven insights.

Core Molecular Architecture and Physicochemical Identity

This compound is a polysubstituted aromatic compound whose value is derived from the precise arrangement of its three functional groups on a benzene scaffold. The electronic and steric properties of these groups create a unique molecular profile, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes.[1]

The fundamental identity of this molecule is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1513-44-6 | [1] |

| Molecular Formula | C₇H₆F₃NO₃S | [1] |

| Molecular Weight | 241.19 g/mol | [1] |

| SMILES | O=S(O)(c1cc(c(N)cc1)C(F)(F)F)=O | N/A |

| Predicted XLogP3-AA | ~1.8 | [2] (Value for analogous 2-hydroxy derivative) |

| Hydrogen Bond Donors | 2 | [2] (Value for analogous 2-hydroxy derivative) |

| Hydrogen Bond Acceptors | 7 | [2] (Value for analogous 2-hydroxy derivative) |

The core structure features a fascinating electronic push-pull system. The amino (-NH₂) group at the C2 position is a potent electron-donating group (EDG) through resonance, activating the ring towards electrophilic substitution. Conversely, the trifluoromethyl (-CF₃) group at C4 and the sulfonic acid (-SO₃H) group at C1 are strong electron-withdrawing groups (EWGs) through inductive effects. This electronic dichotomy is central to the molecule's reactivity and its function in more complex molecular designs. The -CF₃ group, in particular, is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of this molecule requires a strategic approach to control the regioselectivity of the functional group introductions. A plausible and common industrial pathway involves the sulfonation of a pre-functionalized aniline derivative.

Caption: A representative synthetic workflow for the target molecule.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for the sulfonation of activated aromatic systems.[3][4][5]

Objective: To synthesize this compound from 3-(trifluoromethyl)aniline.

Pillar of Trustworthiness: This protocol incorporates a protection/deprotection strategy. The initial acetylation of the highly activating amino group prevents unwanted side reactions and moderates its directing effect, ensuring the sulfonation occurs at the desired C6 position (ortho to the amino group and para to the trifluoromethyl group), which becomes the C2 position in the final product nomenclature.

Methodology:

-

Step 1: Protection of the Amino Group

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.1 g (0.1 mol) of 3-(trifluoromethyl)aniline in 50 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with 5% sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)acetamide.

-

-

Step 2: Electrophilic Aromatic Sulfonation

-

Causality: The acetamido group is an ortho-, para-director. The trifluoromethyl group is a meta-director. The sterically accessible and electronically activated position for sulfonation is para to the acetamido group.

-

Carefully place 20.5 g (0.1 mol) of the dried N-(3-(trifluoromethyl)phenyl)acetamide from Step 1 into a 100 mL flask.

-

In a fume hood, cautiously add 30 mL of 20% fuming sulfuric acid (oleum) to the flask while cooling in an ice-salt bath.

-

Once the addition is complete, fit the flask with a calcium chloride drying tube and heat the mixture in an oil bath at 100-110 °C for 3-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

-

Step 3: Hydrolysis (Deprotection) and Isolation

-

Very carefully and slowly, pour the cooled reaction mixture from Step 2 onto 200 g of crushed ice in a large beaker with constant stirring.

-

The product, this compound, will precipitate as it is sparingly soluble in acidic cold water.

-

To complete the hydrolysis of the acetamido group, boil the aqueous suspension for 30 minutes.

-

Cool the mixture in an ice bath to induce complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

-

Recrystallize the crude product from hot water to obtain purified this compound as a crystalline solid.

-

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data

| Technique | Region/Shift (Predicted) | Assignment and Rationale |

| ¹H NMR | δ 6.8-7.8 ppm | Three signals are expected in the aromatic region. The proton ortho to the -NH₂ group (C3-H) will be most upfield. The proton between the -CF₃ and -SO₃H groups (C5-H) and the proton ortho to the -SO₃H (C6-H) will be further downfield due to the strong withdrawing effects.[6][7][8][9] |

| ¹³C NMR | δ 115-150 ppm | Expect 7 distinct signals. The carbon attached to the -CF₃ group (C4) will appear as a quartet due to C-F coupling. The carbon bearing the -CF₃ group itself will be significantly deshielded. Carbons attached to the -NH₂ (C2) and -SO₃H (C1) groups will also be clearly identifiable.[10][11][12] |

| ¹⁹F NMR | δ ~ -60 to -63 ppm | A single, sharp singlet is characteristic for an aromatic -CF₃ group, referenced against CFCl₃. The precise shift is sensitive to the electronic environment and solvent.[13][14][15][16][17][18][19] |

| IR Spec. | 3300-3500 cm⁻¹ (N-H stretch) | Broad, medium intensity peaks typical for a primary amine. |

| 1340-1370 cm⁻¹ (S=O asym. stretch) | A very strong and characteristic absorption for the sulfonyl group.[20][21][22][23][24] | |

| 1140-1180 cm⁻¹ (S=O sym. stretch) | Another very strong and characteristic absorption for the sulfonyl group.[20][21][22][23][24] | |

| 1000-1050 cm⁻¹ (S-O stretch) | A strong absorption associated with the sulfonic acid moiety.[20][21][22][23][24] |

Computational Structural Analysis

To gain deeper insight into the molecule's electronic structure and reactivity, in-silico analysis using quantum chemical calculations is indispensable. Density Functional Theory (DFT) is the workhorse method for such investigations, providing a robust balance between computational cost and accuracy.[25]

Standard Computational Workflow Protocol

Objective: To calculate the ground-state optimized geometry, vibrational frequencies, and electronic properties (e.g., electrostatic potential map, frontier molecular orbitals) of the molecule.

Trustworthiness: This workflow represents a standard, validated procedure in computational chemistry.[26][27][28] It includes geometry optimization to find the lowest energy conformer, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to derive thermodynamic data.

Caption: A standard workflow for DFT-based molecular property calculation.

Methodology:

-

Input Generation: Generate an initial 3D structure from the molecule's SMILES string using a builder like Avogadro or Open Babel.

-

Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d), in a quantum chemistry software package (e.g., Gaussian, ORCA). This step finds the most stable 3D arrangement of the atoms.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. A successful optimization is confirmed by the absence of imaginary frequencies. This step also provides zero-point vibrational energy and other thermodynamic properties.[25]

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.[29]

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule. The electron-rich regions (negative potential), such as around the amino group, are susceptible to electrophilic attack, while electron-poor regions (positive potential), near the sulfonic acid and trifluoromethyl groups, are sites for nucleophilic interaction.

-

Strategic Importance in Drug Discovery

The title compound is more than an intermediate; it is a strategic scaffold that imparts advantageous properties to active pharmaceutical ingredients (APIs). The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can significantly increase a drug's half-life.

-

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (LogP), which can improve its ability to cross biological membranes and reach its target.[1]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functional groups, such as the amino group, affecting its ionization state at physiological pH and its ability to form key interactions with protein targets.

-

Bioisosteric Replacement: The -CF₃ group can act as a bioisostere for other groups, potentially improving efficacy or reducing off-target effects while maintaining a similar size and shape.

Its structure is particularly suited for the synthesis of sulfonamide-based drugs, a class of compounds with a vast range of biological activities, including antibacterial agents, diuretics, and inhibitors of enzymes like carbonic anhydrase.[1]

References

A consolidated list of authoritative sources cited within this guide.

-

Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - RSC Publishing. (2022-03-05). Available from: [Link]

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† - arXiv. (2023-12-27). Available from: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available from: [Link]

-

Mild Sulfonylation of Anilines - ChemistryViews. (2017-11-17). Available from: [Link]

-

RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. Available from: [Link]

-

Analysis of Small Organic Molecules with Quantum Chemistry. Available from: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available from: [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

06 TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION) REQUIREMENTS: 1. ANILINE 10 ml 2. CONCENTRATED SULPH - Gyan Sanchay. Available from: [Link]

-

Reactions of Aniline - Chemistry Steps. Available from: [Link]

-

Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - Publications. Available from: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Available from: [Link]

-

Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives - RSC Publishing. (2024-12-03). Available from: [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ - Supporting Information. Available from: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed. Available from: [Link]

-

SOLUTION: Sulphonation of aniline preparation of sulfanilic acid - Studypool. Available from: [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available from: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. Available from: [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available from: [Link]

-

Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed. (2020-01-14). Available from: [Link]

-

4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem. Available from: [Link]

-

2-Hydroxy-4-(trifluoromethyl)benzenesulfonic acid | C7H5F3O4S | CID 422687 - PubChem. Available from: [Link]

-

Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - MDPI. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)benzenesulfonic acid | C7H5F3O4S | CID 422687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. studypool.com [studypool.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]

- 12. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 24. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. docs.nrel.gov [docs.nrel.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]

- 28. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 29. fse-journal.org [fse-journal.org]

solubility of 2-amino-4-(trifluoromethyl)benzenesulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-amino-4-(trifluoromethyl)benzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (TFBS), a critical building block in the pharmaceutical and dye industries.[1] Due to its complex zwitterionic nature, arising from the presence of both a primary amine and a sulfonic acid group, TFBS presents unique solubility challenges. This document elucidates the theoretical principles governing its solubility, including the application of Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for both determining its solubility and overcoming common dissolution issues. By integrating theoretical understanding with practical, step-by-step methodologies, this guide serves as an essential resource for scientists working with this versatile compound.

Introduction: The Compound and Its Significance

This compound (CAS No. 1513-44-6) is an aromatic sulfonic acid derivative of significant interest in advanced chemical synthesis.[1] Its structure is unique, featuring a strongly electron-withdrawing trifluoromethyl group (-CF3) and an electron-donating amino group (-NH2) on the benzenesulfonic acid backbone. This distinct electronic profile makes it a valuable intermediate.[1]

In the pharmaceutical sector, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The sulfonic acid moiety can be converted into sulfonamides, a common pharmacophore in numerous therapeutic agents.[1] In the dye industry, it is a precursor for azo dyes, contributing to improved color fastness and novel chromatic properties.[1]

A thorough understanding of the solubility of TFBS in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Its solubility directly impacts reaction kinetics, yield, and the feasibility of downstream processing. This guide addresses this critical need by providing both a theoretical framework and practical, actionable protocols.

Compound Properties

A clear identification of the compound's physical and chemical properties is the foundation for any solubility study.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1513-44-6 | [2][3][4] |

| Molecular Formula | C7H6F3NO3S | [2][3][4] |

| Molecular Weight | 241.19 g/mol | [2][3] |

| Melting Point | 333-334 °C (decomposes) | [2] |

| Appearance | Solid (form may vary) | [5] |

Theoretical Framework for Solubility

The solubility behavior of TFBS is governed by its molecular structure, which allows for complex intermolecular interactions.

The Zwitterionic Challenge and Polarity

The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] TFBS contains a highly acidic sulfonic acid group (-SO3H) and a basic amino group (-NH2). In its solid state and in neutral solutions, the compound exists as a zwitterion, or inner salt.

The strong ionic interactions and extensive hydrogen bonding between these zwitterionic molecules create a stable crystal lattice. Overcoming this lattice energy requires solvents capable of strong, specific interactions. Consequently, the solubility of TFBS in non-polar or weakly polar organic solvents is expected to be very low.[8] The presence of the amino group can, however, improve solubility in polar aprotic solvents.[1]

Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "polar," we can use Hansen Solubility Parameters (HSP), which deconstruct solubility into three components.[9][10]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" predicts compatibility.[9]

For TFBS, we can predict the contributions of its functional groups:

-

-SO3H group: Contributes very high δP and δH values.

-

-NH2 group: Contributes significantly to δH and δP.

-

-CF3 and Benzene Ring: Contribute primarily to δD.

This profile suggests that good solvents for TFBS will need to have substantial polar and hydrogen-bonding character to match its high δP and δH parameters.

Caption: Conceptual diagram of Hansen Solubility Space.

Predicted Solubility Profile

While specific quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the theoretical principles discussed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Cannot overcome the high lattice energy of the zwitterion.[7] |

| Polar Aprotic | DMF, DMSO, NMP | Moderate to High | High polarity and hydrogen bond accepting ability can solvate the zwitterion. The amino group enhances this solubility.[1] |

| Polar Protic | Water, Methanol, Ethanol | Moderate | Can form strong hydrogen bonds, but the bulky, somewhat lipophilic trifluoromethyl group may limit high solubility.[1] |

| Ethers | Diethyl Ether, THF | Low | Insufficient polarity and H-bonding capacity to dissolve the ionic solid.[11] |

| Chlorinated | Dichloromethane (DCM) | Very Low / Insoluble | Low polarity is insufficient for dissolution of the zwitterionic form.[8] |

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The following protocols provide standardized methods for this determination.

Critical Safety Precautions

Benzenesulfonic acid derivatives are often corrosive and can cause severe skin and eye irritation or burns.[12] Always consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][13]

-

Spills: Have appropriate spill cleanup materials ready.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary classification of solubility in various solvents.[11]

Methodology:

-

Preparation: Dispense ~25 mg of TFBS into a series of clean, dry test tubes or small vials.

-

Solvent Addition: To each tube, add 0.75 mL of a selected solvent in 0.25 mL portions.

-

Agitation: After each addition, cap the tube and shake vigorously for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves completely, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." Partial dissolution should be noted.

-

Testing Hierarchy: A systematic approach using solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, hexane, ethanol, acetone) can provide insights into the compound's acidic/basic nature and polarity.[14]

Protocol 2: Quantitative Determination (Shake-Flask Method)

The shake-flask method is a widely recognized standard for determining equilibrium solubility.[6]

Methodology:

-

Supersaturation: Add an excess amount of TFBS to a known volume of the chosen solvent in a sealed flask or vial. The excess solid ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) using a shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, use centrifugation to separate the undissolved solid from the saturated supernatant.

-

Sampling: Carefully extract a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the quantitative shake-flask method.

Overcoming Solubility Challenges: In-Situ Salt Formation

A key challenge for researchers is the poor solubility of TFBS in common organic reaction solvents like DCM or THF.[8] This is a direct result of its zwitterionic character. A highly effective, field-proven strategy is to disrupt the zwitterionic interactions by forming an ammonium sulfonate salt in situ.[8]

This is achieved by adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the sulfonic acid, and the resulting organic ammonium cation forms an ion pair with the sulfonate anion. This bulky ion pair has significantly weaker crystal lattice forces and is much more soluble in organic solvents.[8]

Protocol 3: Solubilization via In-Situ Salt Formation

This protocol describes how to achieve a homogeneous solution of TFBS in a non-polar aprotic solvent.[8]

Objective: To dissolve TFBS in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for use in a subsequent chemical reaction.

Materials:

-

This compound (TFBS)

-

Anhydrous organic solvent (e.g., DCM, THF)

-

Organic base (e.g., Triethylamine (TEA) or DBU)

-

Stirring apparatus (magnetic stirrer)

-

Inert atmosphere setup (e.g., Nitrogen or Argon), if required for the reaction

Methodology:

-

Setup: To a dry reaction flask under an inert atmosphere (if necessary), add the solid TFBS.

-

Suspension: Add the desired volume of anhydrous organic solvent to create a suspension.

-

Stirring: Begin vigorous stirring.

-

Base Addition: Slowly add one molar equivalent of the organic base (e.g., triethylamine) dropwise to the suspension.

-

Dissolution: Continue stirring at room temperature. The solid should gradually dissolve as the salt is formed, resulting in a clear, homogeneous solution. This may take several minutes to an hour. Sonication can be used to accelerate the process.[8]

-

Readiness: Once a clear solution is obtained, the solubilized TFBS salt is ready for the subsequent reaction step.

Conclusion

The solubility of this compound is a complex interplay of its functional groups. Its zwitterionic nature dominates its behavior, leading to low solubility in non-polar solvents but moderate to high solubility in polar aprotic solvents like DMSO. For practical applications in organic synthesis where non-polar solvents are often required, the challenge of its low solubility can be effectively overcome by in-situ salt formation with an organic base. By applying the theoretical understanding and experimental protocols outlined in this guide, researchers can effectively manage and utilize this important chemical intermediate in a variety of applications.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- This compound | 1513-44-6. Benchchem.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto Scarborough.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- solubility experimental methods.pptx. Slideshare.

- Hansen, C.M. (2013). Hansen Solubility Parameters A User's Handbook, 2nd ed. CRC Press/Taylor and Francis.

- SAFETY DATA SHEET for 4-(2-Aminoethyl)benzenesulphonamide. Unknown Source.

- Hansen solubility parameter. Wikipedia.

- Hansen Solubility Parameters. hansen-solubility.com.

- SAFETY DATA SHEET for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. Thermo Fisher Scientific.

- Benzenesulfonic acid,2-amino-4-(trifluoromethyl). Echemi.

- This compound AldrichCPR. Sigma-Aldrich.

- SAFETY DATA SHEET for 2-Amino-5-methylbenzenesulfonic acid. Unknown Source.

- Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide).

- SAFETY DATA SHEET for (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride). Sigma-Aldrich.

- 1513-44-6|this compound. BLD Pharm.

- 109787-11-3|4-(Trifluoromethyl)benzenesulfonic acid. BLD Pharm.

- Hansen Solubility Parameters 2000.pdf. Kinam Park, Purdue University.

- How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1513-44-6|this compound|BLD Pharm [bldpharm.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. www1.udel.edu [www1.udel.edu]

A Spectroscopic Guide to the Characterization of 2-amino-4-(trifluoromethyl)benzenesulfonic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-amino-4-(trifluoromethyl)benzenesulfonic acid (CAS No. 1513-44-6). As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes, unambiguous structural confirmation and purity assessment are paramount.[1] This document offers field-proven insights into the interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols are provided to serve as a self-validating framework for researchers and quality control professionals.

Introduction: The Molecule and Its Significance

This compound is an aromatic sulfonic acid derivative whose value lies in its unique trifunctional structure. The benzene core is substituted with an electron-donating amino group (-NH₂) and two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) and a sulfonic acid (-SO₃H).[1] This electronic arrangement dictates its reactivity, making it a versatile building block. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.[1] Therefore, a robust and reliable analytical methodology is essential to ensure the identity and quality of this compound before its use in further synthetic applications. This guide elucidates the characteristic spectroscopic fingerprint of this molecule.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and confirms the presence and environment of the fluorine atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The amino (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange, while the acidic proton of the sulfonic acid group is often not observed or exchanges with residual water in the solvent.

-

Causality of Chemical Shifts: The positions of the aromatic protons are dictated by the electronic effects of the substituents. The -NH₂ group is electron-donating, shielding nearby protons and shifting them upfield (to a lower ppm value). Conversely, the -SO₃H and -CF₃ groups are strongly electron-withdrawing, deshielding adjacent protons and shifting them downfield (to a higher ppm value). This interplay creates a predictable pattern of chemical shifts and coupling constants (J-values) that is diagnostic for the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, plus one for the trifluoromethyl carbon.

-

Expert Insight: A key feature to look for is the signal for the trifluoromethyl carbon. It will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF), a large coupling constant typically in the range of 270-275 Hz.[2] The carbon directly bonded to the sulfonic acid group (C-S) and the amino group (C-N) will also have characteristic chemical shifts.

¹⁹F NMR Spectroscopy

For a fluorinated compound, ¹⁹F NMR is an indispensable tool. It is a highly sensitive technique with a wide chemical shift range, making it excellent for both identification and quantification.[3]

-

Expected Spectrum: The spectrum for this compound is expected to be simple, showing a single, sharp resonance (a singlet) corresponding to the three magnetically equivalent fluorine atoms of the -CF₃ group.[1][4] The chemical shift of this singlet is highly indicative of the electronic environment on the aromatic ring.

| Table 1: Summary of Expected NMR Spectral Data | |

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H | ~6.5 - 8.0 ppm |

| Broad singlet | |

| ¹³C | ~100 - 150 ppm |

| ~120 - 130 ppm | |

| ¹⁹F | ~ -60 to -65 ppm |

Experimental Protocol: NMR Analysis

Figure 2: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

-

Interpretation of Key Vibrations: The IR spectrum of this compound is dominated by strong absorptions from the sulfonic acid and trifluoromethyl groups. The amino group also provides characteristic N-H stretching bands.

-

Sulfonic Acid (-SO₃H): The most prominent features are the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1180 cm⁻¹ and 1120 cm⁻¹.[1] A very broad O-H stretch from the acidic proton is also expected, spanning a wide range from 2500-3300 cm⁻¹.

-

Amino (-NH₂): Look for a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

Trifluoromethyl (-CF₃): This group gives rise to very strong C-F stretching absorptions, usually in the 1100-1300 cm⁻¹ range. These bands often overlap with the powerful S=O stretches, resulting in a complex, intense absorption pattern in this region.

-

Aromatic Ring: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while C=C ring stretches are visible in the 1450-1600 cm⁻¹ region.

-

| Table 2: Characteristic IR Absorption Bands | | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | | Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (very broad) | | | S=O Asymmetric Stretch | ~1180 - 1250 (strong) | | | S=O Symmetric Stretch | ~1120 - 1150 (strong) | | Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (very strong) | | Aromatic Ring | C=C Stretch | 1450 - 1600 (medium) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

-

Molecular Ion and Ionization Mode: The molecular weight of this compound is 241.19 g/mol .[1] Given the presence of both an acidic (sulfonic acid) and a basic (amino) site, it can be analyzed in either positive or negative ion mode.

-

Negative Ion Mode (ESI-): This is often the preferred mode for sulfonic acids. Deprotonation of the highly acidic sulfonic acid group will readily form the [M-H]⁻ ion at m/z 240.19.[1]

-

Positive Ion Mode (ESI+): Protonation of the amino group will form the [M+H]⁺ ion at m/z 242.19.

-

-

Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating confirmation of the structure. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID).

-

Key Fragmentation Pathway: A hallmark fragmentation for aromatic sulfonic acids is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da).[5] For the [M-H]⁻ ion at m/z 240.19, the loss of SO₃ would lead to a fragment ion at m/z 160.19, corresponding to the deprotonated 3-(trifluoromethyl)aniline. This is a highly diagnostic fragmentation.

-

Figure 3: Primary fragmentation pathway in negative ion ESI-MS/MS.

Experimental Protocol: HPLC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

Chromatography (Optional but Recommended): Use a reverse-phase C18 column to separate the analyte from impurities before it enters the mass spectrometer.[1] This confirms the purity and retention time of the compound.

-

Ionization: Infuse the sample solution into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target molecular ion.

-

Full Scan MS: Acquire a full scan spectrum to identify the [M-H]⁻ or [M+H]⁺ ion and confirm the molecular weight.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion as the precursor. Fragment it in the collision cell and scan for the resulting product ions to confirm the expected fragmentation pattern (e.g., loss of SO₃).

Conclusion

The spectroscopic characterization of this compound is a clear and unambiguous process when leveraging the complementary strengths of NMR, IR, and Mass Spectrometry. ¹⁹F NMR confirms the presence of the trifluoromethyl group with a characteristic singlet. ¹H and ¹³C NMR elucidate the substitution pattern on the aromatic ring. IR spectroscopy provides a rapid check for the key sulfonic acid, amino, and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns provide definitive structural proof. Together, these techniques form a robust analytical workflow for the comprehensive validation of this important chemical intermediate.

References

-

The Royal Society of Chemistry. Supporting Information for a chemical publication. 2016. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information for a chemical publication. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Available from: [Link].

-

National Center for Biotechnology Information (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for a chemical publication. Available from: [Link].

-

Human Metabolome Database. Showing metabocard for Benzenesulfonic acid (HMDB0248986). Available from: [Link].

-

University of Ottawa. 19Flourine NMR. Available from: [Link].

-

Wikipedia. Benzenesulfonic acid. Available from: [Link].

-

MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Available from: [Link].

-

Wiley Online Library. MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. Available from: [Link].

-

Wiley Online Library. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link].

-

PubChem. Benzenesulfonic Acid | C6H6O3S | CID 7371. Available from: [Link].

-

163.com. This compound. Available from: [Link].

-